molecular formula C9H10N2 B186167 (2R)-2-Amino-3-phenylpropanenitrile CAS No. 159517-27-8

(2R)-2-Amino-3-phenylpropanenitrile

Cat. No.: B186167
CAS No.: 159517-27-8
M. Wt: 146.19 g/mol
InChI Key: AVXNAHRDJXOJHT-SECBINFHSA-N
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Description

(2R)-2-Amino-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H10N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Strecker Synthesis: One common method for preparing (2R)-2-Amino-3-phenylpropanenitrile is through the Strecker synthesis. This involves the reaction of an aldehyde (such as benzaldehyde) with ammonium chloride and potassium cyanide to form an aminonitrile.

    Asymmetric Synthesis: Another method involves asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.

Industrial Production Methods: Industrial production often involves optimizing the Strecker synthesis for large-scale operations. This includes controlling reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Amino-3-phenylpropanenitrile can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylpropanenitriles.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: (2R)-2-Amino-3-phenylpropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Chiral Catalysts: It is used in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-phenylpropanenitrile exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    (2S)-2-Amino-3-phenylpropanenitrile: The enantiomer of (2R)-2-Amino-3-phenylpropanenitrile.

    Phenylalanine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness:

    Chirality: The (2R) configuration gives it unique properties compared to its (2S) enantiomer.

    Reactivity: Its specific functional groups make it versatile in various chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXNAHRDJXOJHT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159517-27-8
Record name 2-Amino-3-phenylpropanenitrile, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159517278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-3-PHENYLPROPANENITRILE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27YS6CHS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 millimoles (1.17 g) of benzyl cyanide are dissolved in 0 ml of anhydrous toluene at 0° C., under an argon atmosphere. 15 millimoles of 1.5M toluenic solution of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The temperature is maintained at 0° C. for one hour, then 13.7 ml (viz 1.5 eq) of diethyl-aluminum cyanide are added. The reaction mixture is stirred for 3 hours while the temperature reaches the room temperature. Then it is hydrolyzed with 10 ml of methanol, and with a slurry of sodium sulfate. After purification of the so-obtained α-aminonitrile, by high pressure liquid chromatrography on silica, with elution by ethyl acetate/petroleum ether, there are obtained 0.95 g of 2-amino -3-phenyl-propionitrile, in the form of an orange-colored oil, yield: 65%.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
diethyl-aluminum cyanide
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1 millimole (0.117 g ) of benzyl cyanide is dissolved in 1 ml of anhydrous toluene at 0° C., under an argon atmosphere. 1.5 millimoles of a toluenic solution 1.5M of diisobutylaluminum hydride (1 m) are added dropwise at this temperature. The reaction mixture is maintained at 0° C. for 1 hour, then a solution of hydrocyanic acid (in excess) in tetrahydrofuran is added to this mixture, which is then maintained at room temperature for 3 hours, then hydrolyzed with 4 ml of methanol and pasty sodium sulfate. After an acid-base extraction, there are obtained 0.107 g of 2-amino-3-phenyl-propionitrile, in the form of a pale-yellow oil, with a yield of 70%,
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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4 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 1L 5-necked flask equipped with a mechanical stirrer, thermometer, condenser and a dropping funnel was placed potassium cyanide (71.5 g, 1.1 mol) in water (325 mL). Ammonium chloride (64.2 g, 1.2 mol) was added. The resulting mixture was stirred to get a homogenous solution. A solution of phenylacetaldehyde (132 g of 90% purity, 1.0 mol) in methanol (325 mL) was added over 60 min. The resulting mixture was heated at 60° C. HPLC analysis indicated that the reaction was complete after 4 hr. The reaction mixture was cooled to room temperature and then dichloromethane (250 mL) and water (259 mL) were added. The aqueous layer was separated and extracted with dichloromethane (250 mL). The combined organic layers were washed with water (1×100 mL), and product was extracted with 2N HCl (2×300 mL). The combined acidic layers were back washed with dichloromethane (1×250 mL). Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture was cooled in an ice-water bath and basified with concentrated ammonia (150 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The organic layers were combined and washed with water (1×100 mL) then with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g). The magnesium sulfate was filtered and the solution was evaporated under reduced pressure to give 80 g (55% yield) of the aminonitrile 2 as an oil. The oil solidified on standing in the refrigerator overnight. HPLC analysis showed a purity of 99%. NMR (CDCl3) δ 7.5 (s, 5H), 3.7–4.1 (m, 1H), 3.05 (d, 2H), 1.7 (s br, 2H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Quantity
64.2 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Quantity
325 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
259 mL
Type
solvent
Reaction Step Five
Name
Quantity
325 mL
Type
solvent
Reaction Step Six
Yield
55%

Synthesis routes and methods IV

Procedure details

10 millimoles (1.17 g) of benzyl cyanide are dissolved in 10 ml of anhydrous toluene at 0° C., under an argon atmosphere. 15 millimoles of 1.5 M toluenic solution of diisobutylaluminum hydride (10 ml) are added, dropwise, at this temperature. The temperature is maintained at 0° C. for one hour, then 13.7 ml (viz 1.5 eq) of diethyl-aluminum cyanide are added. The reaction mixture is stirred for 3 hours while the temperature reaches the room temperature. Then it is hydrolyzed with 10 ml of methanol, and with a slurry of sodium sulfate. After purification of the so-obtained α-aminonitrile, by ethyl acetate/petroleum ether, there are obtained 0.95 g of 2-amino-3-phenyl-propionitrile, in the form of an orange-colored oil, yield: 65%.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
diethyl-aluminum cyanide
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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